2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride
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Overview
Description
2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[2,1-b][1,3]oxazole ring system, which is fused with two fluorophenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride typically involves a multi-step process The initial step often includes the formation of the pyrrolo[2,1-b][1,3]oxazole core through cyclization reactionsCommon reagents used in these steps include fluorobenzene derivatives, strong bases, and catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield de-fluorinated products .
Scientific Research Applications
2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like oxaprozin and mubritinib share the oxazole core structure.
Fluorophenyl Compounds: Similar compounds include fluorobenzene derivatives used in pharmaceuticals and agrochemicals.
Uniqueness
What sets 2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride apart is its unique combination of the pyrrolo[2,1-b][1,3]oxazole ring system with fluorophenyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
647841-01-8 |
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Molecular Formula |
C18H18ClF2NO |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2,3-bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride |
InChI |
InChI=1S/C18H17F2NO.ClH/c19-14-8-3-1-6-12(14)17-18(13-7-2-4-9-15(13)20)22-16-10-5-11-21(16)17;/h1-4,6-9,16-18H,5,10-11H2;1H |
InChI Key |
UWPNAJMXHDWTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2N(C1)C(C(O2)C3=CC=CC=C3F)C4=CC=CC=C4F.Cl |
Origin of Product |
United States |
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